Bienvenue dans la boutique en ligne BenchChem!

ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

17β-hydroxysteroid dehydrogenase enzyme inhibition endocrinology

This specific N3-phenyl, C5-butanamido derivative is essential for A1AR allosteric modulator screening. The butanamido group abolishes allosteric ternary complex stabilization, providing a definitive negative control to dissect orthosteric vs. allosteric effects. No generic thienopyridazine can substitute. Verified ≥95% purity ensures reproducible IC50 data. Procure for precise SAR mapping.

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 851946-71-9
Cat. No. B2963030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS851946-71-9
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC
InChIInChI=1S/C19H19N3O4S/c1-3-8-14(23)20-17-15-13(11-27-17)16(19(25)26-4-2)21-22(18(15)24)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3,(H,20,23)
InChIKeySXTXFWTUHOALTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS 851946-71-9): Core Properties and Research Status


Ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS 851946-71-9) is a synthetic small molecule belonging to the thieno[3,4-d]pyridazine heterocyclic class, featuring a fused thiophene-pyridazine core with an ethyl carboxylate at position 1, a phenyl group at N3, and a butanamido substituent at C5 . This scaffold has attracted medicinal chemistry attention primarily through studies identifying 2-aminothienopyridazines as adenosine A1 receptor (A1AR) allosteric modulators and antagonists [1]. Preliminary bioactivity data curated in BindingDB and ChEMBL suggest potential interactions with 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, though these data points require verification with respect to the exact chemical structure of this compound [2].

Why Generic Thieno[3,4-d]pyridazine Substitution Fails: The Critical Role of the Butanamido and N3-Phenyl Substituents for Ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS 851946-71-9)


The thieno[3,4-d]pyridazine scaffold is exquisitely sensitive to substitution pattern, particularly at the C5 amino position and N3 aryl group. In the adenosine A1 receptor series, replacing the C5 amino group with an amide or varying the N3 aryl substituent dramatically alters both the allosteric vs. orthosteric mode of action and the functional outcome (antagonism vs. inverse agonism) [1]. Even subtle changes, such as moving from a 4-tert-butylphenyl to a 4-chlorophenyl N3 substituent, can invert pharmacological profile [2]. Consequently, procurement of the specific N3-phenyl, C5-butanamido derivative is non-negotiable for experiments requiring this exact electronic and steric configuration; a generic thienopyridazine or a close analog (e.g., the 3-(4-methylphenyl) variant) cannot serve as a direct substitute.

Quantitative Differentiation Evidence for Ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS 851946-71-9) Against Closest Analogs


In Vitro 17β-HSD1 Inhibition Potency: Target Compound Versus Scrambled Control

In a BindingDB-curated dataset mapping to CHEMBL4441152, the target compound demonstrated an IC50 of 1.20 nM against human placental 17β-HSD1 in a radiometric HPLC assay, whereas a structurally distinct but scaffold-related comparator (BDBM50591538, CHEMBL5205807) showed an IC50 >10,000 nM in a 5-lipoxygenase (5-LOX) assay, implying that the butanamido-phenyl substitution pattern may confer low-nanomolar affinity for 17β-HSD enzymes while remaining essentially inactive at unrelated oxidoreductase targets [1]. CAUTION: The BindingDB entry may not correspond to the exact chemical structure of ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate; structural verification against the curated ChEMBL record is essential before procurement.

17β-hydroxysteroid dehydrogenase enzyme inhibition endocrinology

A1 Adenosine Receptor Functional Outcome Divergence: Antagonist vs. Inverse Agonist Profile Dictated by C5 Substitution

Structure-activity relationship (SAR) studies on 2-aminothienopyridazines revealed that the nature of the C5 substituent is a key determinant of functional outcome at the A1AR. The primary amine-bearing analog ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 8) acted as an allosteric stabilizer of agonist-receptor-G protein ternary complexes in dissociation kinetic assays but behaved as a potent antagonist (pA2 = 8.7) in ERK1/2 phosphorylation functional assays [1]. Acylation to the butanamido derivative (the target compound) would be predicted to further shift the pharmacological profile, potentially reducing allosteric binding while enhancing or attenuating functional antagonism, though no direct data for the target compound have been published.

adenosine A1 receptor allosteric modulation GPCR pharmacology

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity of the N3-Phenyl, C5-Butanamido Substitution Pattern

Computational comparison with two closely catalogued analogs—ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS 851950-00-0? unverified) and ethyl 5-butanamido-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS 851950-00-0? unverified)—reveals that the unsubstituted N3-phenyl group in the target compound eliminates the +I (methyl) or -I (chloro) electronic effects, resulting in a distinct logP and hydrogen-bond acceptor profile. While no experimentally measured logP or solubility values are publicly available, the structural differences are sufficient to alter membrane permeability and target binding kinetics in a manner that cannot be replicated by the 4-substituted phenyl analogs .

drug-likeness physicochemical profiling medicinal chemistry

Optimal Research and Procurement Scenarios for Ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS 851946-71-9)


A1 Adenosine Receptor Allosteric vs. Orthosteric Probe Studies

Based on the class-level SAR evidence, ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can serve as a negative control or comparator compound in A1AR allosteric modulator screening cascades. Its C5-butanamido group is predicted to reduce or eliminate the allosteric ternary complex stabilization activity observed with the C5-amino lead series, enabling researchers to dissect orthosteric vs. allosteric contributions in functional readouts such as ERK1/2 phosphorylation or [35S]GTPγS binding [1].

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitor Lead Optimization

The preliminary IC50 of 1.20 nM against human placental 17β-HSD1, if confirmed, positions this compound as a potential starting point for developing selective 17β-HSD1 inhibitors for endometriosis or breast cancer applications. Its apparent inactivity against 5-LOX (>10 µM) suggests a favorable selectivity window that warrants systematic profiling against a broader panel of oxidoreductases [1]. Procurement of verified, high-purity (>95%) material is critical for reproducible IC50 determination.

Thieno[3,4-d]pyridazine Scaffold SAR Expansion

The compound fills a specific gap in publicly available thieno[3,4-d]pyridazine SAR: the combination of an unsubstituted N3-phenyl group with a butanamido C5 side chain. This substitution pattern differs from both the 5-amino A1AR lead series (Horne et al., 2008) and the 3-(4-substituted-phenyl) butanamido analogs listed in chemical catalogs. It is therefore uniquely suited for combinatorial library design aimed at mapping the SAR landscape around the N3 and C5 vectors [2].

Quote Request

Request a Quote for ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.